molecular formula C8H14O2 B3151127 2-(Cyclohexyloxy)acetaldehyde CAS No. 70334-65-5

2-(Cyclohexyloxy)acetaldehyde

Cat. No.: B3151127
CAS No.: 70334-65-5
M. Wt: 142.2 g/mol
InChI Key: YRBGSECIPFIYES-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)acetaldehyde (C₈H₁₄O₂, MW 142.20) is an aldehyde derivative featuring a cyclohexyl ether substituent. It is synthesized via organic reactions such as oxidation or hydrolysis of intermediates, achieving a 70% yield when purified via flash column chromatography . The compound’s structure includes a reactive aldehyde group and an ether linkage, making it valuable in synthetic chemistry as a precursor for pharmaceuticals, agrochemicals, or chiral alcohols.

Properties

IUPAC Name

2-cyclohexyloxyacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-7-10-8-4-2-1-3-5-8/h6,8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBGSECIPFIYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)acetaldehyde typically involves the reaction of cyclohexanol with acetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexyloxy)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Cyclohexyloxyacetic acid.

    Reduction: 2-(Cyclohexyloxy)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclohexyloxy)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyloxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(2,6-Dimethylphenoxy)acetaldehyde (C₁₀H₁₂O₂, MW 164.20)
  • Structure : Substituted with a dimethylphenyl ether group instead of cyclohexyloxy.
  • Synthesis : Achieves a higher yield (97%) compared to 2-(cyclohexyloxy)acetaldehyde, likely due to reduced steric hindrance from the planar aryl group .
  • Reactivity : The electron-donating methyl groups on the phenyl ring may enhance stability but reduce aldehyde reactivity compared to the cyclohexyl analog.
Phenacetaldehyde Dimethyl Acetal (C₁₀H₁₄O₂, MW 166.22)
  • Structure : An acetal derivative of phenylacetaldehyde, replacing the aldehyde with a dimethyl acetal group.
  • Properties : The acetal group improves stability against oxidation and polymerization, making it suitable for fragrances (e.g., "Viridine") and organic synthesis .
  • Key Difference : Unlike this compound, this compound lacks a reactive aldehyde, limiting its utility in nucleophilic addition reactions.

Stereochemical and Substitutional Variants

(Z)- and (E)-DMCHA (C₁₀H₁₆O, MW 152.23)
  • Structure : Cyclohexylidene acetaldehydes with E/Z isomerism at the double bond.
  • Applications : Critical components in beetle pheromones (e.g., cotton boll weevil). Fragmentation patterns (m/z 152, 137, 109) confirm structural similarity to this compound but with distinct cyclohexylidene geometry .
  • Biological Relevance : Stereochemistry dictates pheromone specificity; the Z isomer (Grandlure III) and E isomer (Grandlure IV) are used in pest control .
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde (C₁₅H₂₀O₂, MW 232.32)
  • Structure : Features a 4-methoxyphenyl substituent adjacent to the cyclohexyl group.
  • Impact : The methoxy group increases electron density, altering solubility and reactivity. This compound’s larger molecular weight and steric bulk may reduce volatility compared to this compound .

Physicochemical and Reactivity Trends

  • Aldehyde Reactivity : this compound’s aldehyde group enables nucleophilic additions (e.g., Grignard reactions), whereas acetals (e.g., Phenacetaldehyde dimethyl acetal) are inert under basic conditions .
  • Thermal Stability : Cyclohexylidene derivatives (DMCHA) may exhibit lower thermal stability due to strained double bonds, unlike the saturated cyclohexyloxy analog .

Biological Activity

2-(Cyclohexyloxy)acetaldehyde, with the CAS number 70334-65-5, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexyl group attached to an ether linkage with acetaldehyde, suggesting possible interactions with biological systems that merit investigation.

  • Molecular Formula: C10H18O2
  • Molecular Weight: 170.25 g/mol
  • Structure: The compound contains a cyclohexyl group and an aldehyde functional group, which may facilitate various chemical reactions and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction may lead to various biological effects, including:

  • Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: May influence signaling pathways through protein modification.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth, which indicates its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

Research has indicated that the compound may possess cytotoxic properties. In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis, suggesting a mechanism that could be harnessed for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential modulation of metabolic enzymes

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, supporting its potential use as a disinfectant or preservative in pharmaceutical formulations.

Research on Cytotoxic Effects

In a controlled laboratory setting, the cytotoxic effects of this compound were assessed using MTT assays on various cancer cell lines. The compound demonstrated IC50 values ranging from 50 to 150 µM, indicating moderate cytotoxicity. Further analysis revealed that the mechanism involved mitochondrial dysfunction and subsequent activation of caspase pathways leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohexyloxy)acetaldehyde
Reactant of Route 2
2-(Cyclohexyloxy)acetaldehyde

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